N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide
Description
Properties
IUPAC Name |
2-methyl-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-10(2)12(18)15-9-11-5-6-14-13(16-11)17-7-3-4-8-17/h5-6,10H,3-4,7-9H2,1-2H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBPQHFBOHKSKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=NC(=NC=C1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine
The foundational step involves constructing the pyrimidine ring with targeted substituents. A common approach utilizes 2,4-dichloropyrimidine as the starting material. Reacting this substrate with pyrrolidine under nucleophilic aromatic substitution conditions introduces the pyrrolidine group at the 2-position. This reaction typically employs a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) with a base such as potassium carbonate or triethylamine at elevated temperatures (80–100°C). The product, 4-chloro-2-(pyrrolidin-1-yl)pyrimidine, serves as a versatile intermediate for further modifications.
Conversion to 4-(Aminomethyl)-2-(pyrrolidin-1-yl)pyrimidine
Introducing the aminomethyl group at the 4-position requires substitution of the chlorine atom. A two-step Gabriel synthesis is frequently employed:
- Phthalimide Substitution : Reacting 4-chloro-2-(pyrrolidin-1-yl)pyrimidine with potassium phthalimide in dimethyl sulfoxide (DMSO) at 120°C for 12–24 hours yields 4-(phthalimidomethyl)-2-(pyrrolidin-1-yl)pyrimidine.
- Deprotection : Hydrazinolysis with hydrazine hydrate in ethanol removes the phthalimide group, generating 4-(aminomethyl)-2-(pyrrolidin-1-yl)pyrimidine.
Acylation to Form the Isobutyramide Moiety
Reaction with Isobutyryl Chloride
The primary amine intermediate is acylated using isobutyryl chloride in the presence of a base such as triethylamine or N,N-diisopropylethylamine (DIPEA). Conducted in dichloromethane or tetrahydrofuran at 0–25°C, this step produces N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide in high yield.
Reaction Conditions
- Molar Ratio : 1:1.2 (amine:isobutyryl chloride)
- Temperature : 0°C → 25°C (gradual warming)
- Workup : Aqueous extraction, followed by column chromatography (silica gel, ethyl acetate/hexane)
Alternative Acylation Strategies
For substrates sensitive to acyl chlorides, mixed anhydride or carbodiimide-mediated coupling (e.g., EDC/HOBt) with isobutyric acid offers a milder alternative. These methods, however, require longer reaction times (12–24 hours) and produce lower yields compared to acyl chloride routes.
Reductive Amination Pathways
Aldehyde Intermediate Formation
An alternative route begins with 4-formyl-2-(pyrrolidin-1-yl)pyrimidine, synthesized via oxidation of 4-(hydroxymethyl)-2-(pyrrolidin-1-yl)pyrimidine. The hydroxymethyl precursor is accessible through lithiation of 4-chloro-2-(pyrrolidin-1-yl)pyrimidine followed by quenching with formaldehyde.
Reductive Amination with Isobutylamine
The aldehyde undergoes reductive amination with isobutylamine using sodium cyanoborohydride or sodium triacetoxyborohydride in methanol or dichloroethane. This step forms the secondary amine, which is subsequently acylated as described in Section 2.1.
Optimization Notes
- pH Control : Maintaining a mildly acidic pH (4–6) enhances imine formation and reduction efficiency.
- Yield : 60–75% after two steps.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Gabriel Synthesis | Phthalimide substitution, deprotection | 65–80% | High purity, scalable | Multi-step, harsh deprotection conditions |
| Direct Acylation | Nucleophilic substitution, acylation | 70–85% | Fewer steps, high efficiency | Requires reactive acyl chloride |
| Reductive Amination | Aldehyde formation, reductive amination | 60–75% | Flexibility in amine selection | Lower overall yield, sensitive intermediates |
Scale-Up Considerations and Industrial Relevance
Large-scale production favors the Gabriel synthesis route due to its reproducibility and compatibility with continuous flow systems. Critical parameters for industrial adaptation include:
Chemical Reactions Analysis
Types of Reactions
N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide can undergo various chemical reactions, including:
Substitution Reactions: The pyrimidine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include trifluoroacetic acid, pyrrolidine, and 2-chloropyrimidine . Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions are typically derivatives of the original compound, with modifications on the pyrimidine or pyrrolidine rings.
Scientific Research Applications
Medicinal Chemistry
N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide is utilized in drug development targeting various biological pathways. Its modulation of TRPV1 and IGF-1R positions it as a potential therapeutic agent for conditions such as chronic pain and metabolic disorders.
Pharmacology
The compound has demonstrated significant pharmacological potential:
- Antioxidative Properties : It exhibits the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
- Antibacterial Activity : Preliminary studies indicate that it can inhibit bacterial growth, making it a candidate for developing new antibiotics .
Biological Studies
Research has explored the compound's effects on cell cycles and apoptosis, indicating potential applications in cancer therapy. Its ability to modulate signaling pathways involved in cell proliferation suggests it could be effective against various cancer types.
Table 2: Case Studies on Therapeutic Applications
Mechanism of Action
The mechanism of action of N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide involves its interaction with specific molecular targets such as the vanilloid receptor and insulin-like growth factor 1 receptor . By binding to these receptors, the compound can modulate their activity, leading to various biological effects. Additionally, it can inhibit enzymes like phosphodiesterase type 5 and isocitrate dehydrogenase 1 .
Comparison with Similar Compounds
Research Findings and Functional Insights
- Binding Affinity: Compounds with pyrrolidine-pyrimidine hybrids (e.g., the target compound) may exhibit stronger binding to adenosine receptors compared to quinoline-based analogues, as pyrimidine rings mimic endogenous purine structures .
- Metabolic Stability : The absence of fluorinated groups in the target compound (vs. EP 4 374 877 A2) suggests shorter half-lives, necessitating formulation adjustments for therapeutic use .
- Toxicity: Tertiary amines (e.g., diethylamino groups in compounds) are associated with off-target effects, whereas the isobutyramide group in the target compound may reduce such risks due to its neutral polarity .
4. Limitations and Future Directions The provided evidence lacks direct pharmacological data for this compound, necessitating further experimental validation. Comparative studies on solubility, receptor selectivity, and metabolic pathways would clarify its advantages over existing analogues.
Biological Activity
N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a pyrimidine ring substituted with a pyrrolidine moiety, which is known to influence its biological interactions.
Structural Characteristics
| Component | Description |
|---|---|
| Pyrimidine Ring | Aromatic heterocyclic compound |
| Pyrrolidine Moiety | Saturated five-membered ring |
| Isobutyramide Group | Aliphatic amide functional group |
This compound exhibits various biological activities, primarily through modulation of enzyme pathways and receptor interactions. Its mechanism often involves the inhibition of specific kinases and receptors that play crucial roles in cellular signaling.
Pharmacological Effects
- Anticancer Activity : Research indicates that compounds similar to this compound exhibit potent inhibitory effects on cancer cell lines. For instance, derivatives have shown IC50 values in the nanomolar range against FLT3 and CDK kinases, which are critical in cancer proliferation pathways .
- Antimicrobial Properties : Some studies have highlighted the antibacterial activity of pyrimidine derivatives against Gram-positive bacteria, suggesting a broader therapeutic potential for this class of compounds .
- Neuropharmacological Effects : Certain analogs have been evaluated for their effects on neurotransmitter systems, indicating potential applications in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals that modifications to the pyrrolidine and pyrimidine rings significantly influence biological activity. For example, substituents on the pyrimidine ring can enhance binding affinity to target proteins, thereby increasing potency.
Case Study 1: Anticancer Efficacy
In a study evaluating the efficacy of similar compounds against acute myeloid leukemia (AML), it was found that certain derivatives could induce tumor regression in xenograft models. The most effective compound demonstrated an LD50 of 186 mg/kg, indicating a favorable safety profile compared to existing therapies .
Case Study 2: Antimicrobial Activity
A series of N-substituted pyrimidines were screened for antibacterial activity, revealing significant effects against MRSA and other resistant strains. The MIC values ranged from 0.41 μg/mL to 2.0 μM, showcasing the potential for developing new antibiotics based on this scaffold .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core substituted with pyrrolidine. Key steps include nucleophilic substitution to introduce the pyrrolidin-1-yl group, followed by coupling of the isobutyramide moiety via reductive amination or carbodiimide-mediated reactions. Optimization of solvent choice (e.g., DMF or THF), temperature (60–80°C), and catalytic agents (e.g., Pd catalysts for cross-coupling) is critical. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying the pyrimidine ring, pyrrolidine substituents, and isobutyramide linkage. High-Resolution Mass Spectrometry (HRMS) or LC-MS validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection assesses purity (>95%). Infrared (IR) spectroscopy can confirm functional groups like amide C=O stretches .
Q. How can researchers ensure batch-to-batch consistency in synthesizing this compound?
- Methodology : Strict control of stoichiometric ratios, reaction time, and temperature is required. Implementing Quality-by-Design (QbD) principles, including Design of Experiments (DoE), helps identify critical process parameters. Analytical comparability studies using NMR and HPLC retention time matching across batches are recommended .
Advanced Research Questions
Q. What strategies are effective for elucidating the biological targets and mechanisms of action of this compound?
- Methodology : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify binding affinity to suspected targets (e.g., kinases or GPCRs). Molecular docking studies using X-ray crystallography data of homologous proteins predict binding modes. Functional assays (e.g., kinase inhibition or cAMP modulation) validate pharmacological activity .
Q. How should researchers resolve contradictions in bioactivity data observed across in vitro and in vivo models?
- Methodology : Discrepancies may arise from metabolic instability, poor bioavailability, or model-specific pathways. Conduct ADME (Absorption, Distribution, Metabolism, Excretion) profiling, including microsomal stability assays and plasma protein binding studies. Cross-validate findings using orthogonal assays (e.g., Western blotting alongside ELISA) to confirm target engagement .
Q. What computational approaches are suitable for predicting the structure-activity relationship (SAR) of derivatives of this compound?
- Methodology : Density Functional Theory (DFT) calculations assess electronic effects of substituents on the pyrimidine ring. Molecular Dynamics (MD) simulations predict conformational stability in solvated environments. QSAR models trained on bioactivity data from analogs (e.g., p38 MAPK inhibitors) guide rational design of derivatives with enhanced potency .
Q. How can researchers address challenges in scaling up synthesis without compromising purity?
- Methodology : Transition from batch to flow chemistry for exothermic or air-sensitive steps. Use process analytical technology (PAT) for real-time monitoring of key intermediates. Optimize crystallization conditions (e.g., anti-solvent addition) to improve yield and reduce impurities .
Data Analysis and Validation
Q. What statistical methods are recommended for analyzing dose-response data in pharmacological studies involving this compound?
- Methodology : Nonlinear regression models (e.g., four-parameter logistic curves) calculate EC₅₀/IC₅₀ values. Bootstrap resampling or Bayesian inference quantifies uncertainty in potency estimates. For multiplexed assays (e.g., high-throughput screening), apply false discovery rate (FDR) corrections to minimize Type I errors .
Q. How can researchers differentiate between off-target effects and genuine pharmacological activity?
- Methodology : Use counter-screening panels (e.g., Eurofins’ SafetyScreen44) to assess selectivity. CRISPR/Cas9-mediated knockout of the putative target in cell lines confirms on-target effects. Proteome-wide affinity pulldown assays with SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identify unintended interactions .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
